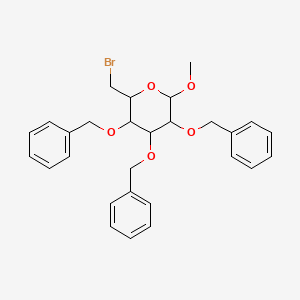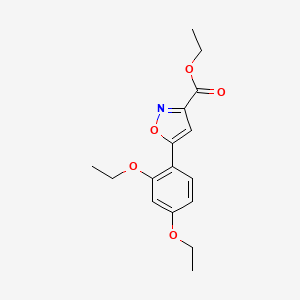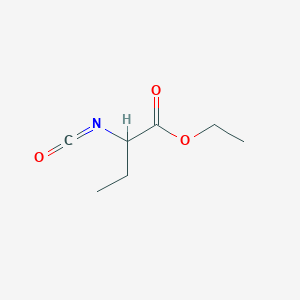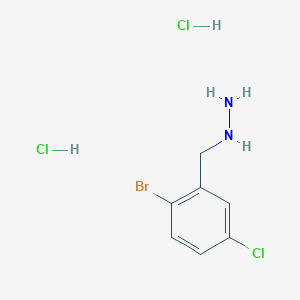![molecular formula C16H15FN4 B15338990 3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine CAS No. 887582-67-4](/img/structure/B15338990.png)
3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine is a compound belonging to the tetrazine family, which is known for its diverse applications in various fields such as materials science, medicinal chemistry, and bioimaging. This compound features a unique structure with both dimethyl and fluoro substituents, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine typically involves the reaction of monosubstituted tetrazine or tetrazine-based fused rings with appropriate starting materials . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the use of palladium catalysts and organic solvents like dimethylformamide (DMF) can be common in these synthetic routes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in various chemical applications.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different reactivity and applications.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted tetrazine compounds.
Applications De Recherche Scientifique
3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: The compound can be used in the production of energetic materials and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine involves its interaction with specific molecular targets and pathways. For instance, in bioimaging applications, the compound’s fluorescence properties are utilized to visualize biological processes. The energy transfer to a dark state (ETDS) mechanism is one way in which the compound’s fluorescence is quenched, allowing for precise imaging .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Dimethyl-phenyl)-6-(4-chloro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine
- 3-(3,5-Dimethyl-phenyl)-6-(4-bromo-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine
- 3-(3,5-Dimethyl-phenyl)-6-(4-iodo-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine
Uniqueness
The uniqueness of 3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine lies in its specific substituents, which impart distinct chemical and physical properties. The presence of the fluoro group, in particular, can enhance the compound’s reactivity and stability compared to its chloro, bromo, and iodo counterparts.
Propriétés
Numéro CAS |
887582-67-4 |
|---|---|
Formule moléculaire |
C16H15FN4 |
Poids moléculaire |
282.32 g/mol |
Nom IUPAC |
3-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C16H15FN4/c1-10-7-11(2)9-13(8-10)16-20-18-15(19-21-16)12-3-5-14(17)6-4-12/h3-9H,1-2H3,(H,18,19)(H,20,21) |
Clé InChI |
NSAOZEGPIZIKBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2=NNC(=NN2)C3=CC=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B15338946.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15338951.png)

![13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B15338964.png)



![(3Z,5S)-3-[{(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(1E)-prop-1-en-1-yl]-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl}(hydroxy)methylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B15338992.png)


